L-galacto-2-Heptulose

Description

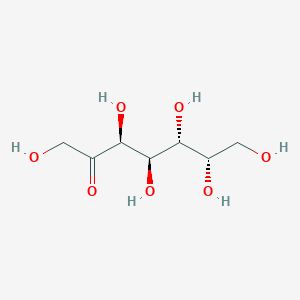

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R,6S)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-UISOVIGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315838 | |

| Record name | L-Galactoheptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29325-35-7 | |

| Record name | L-Galactoheptulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29325-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Galactoheptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of L Galacto 2 Heptulose in Nature

Presence in Higher Plants

Research has identified L-galacto-2-Heptulose in several species of higher plants, where it is often found alongside other seven-carbon (C7) sugars and their derivatives.

Specific Plant Species

The most well-documented source of this compound is the avocado tree (Persea americana, also known by the synonym Persea gratissima). nih.govavocadosource.commdpi.com It is one of several higher-carbon sugars, including octuloses and nonuloses, that have been isolated from this species. avocadosource.com Its presence has been confirmed in different cultivars of avocado. cuvillier.de

Recent metabolomic studies have also detected this compound in soybean (Glycine max), where its concentration in roots was observed to change in response to different agricultural practices. asm.org

Tissue-Specific Localization within Plant Structures

Within the avocado plant, this compound has been identified in multiple tissues. Specifically, it has been isolated from the fruit, seeds, and leaves. nih.gov This broad distribution within the plant suggests it is involved in its general metabolism. In soybean, it has been quantified as a root metabolite. asm.org

The following table summarizes the known tissue localization of this compound in higher plants.

| Plant Species | Tissue | Reference(s) |

| Persea americana (Avocado) | Fruit, Seeds, Leaves | nih.gov |

| Glycine max (Soybean) | Roots | asm.org |

Association with Plant Physiological Processes

The presence of this compound is linked to specific metabolic activities and responses to environmental stress. In one study, the exposure of plants to certain metal-based nanoparticles led to an increase in the levels of this compound in the leaves, indicating a modulation of carbon metabolism under stress. mdpi.com In soybeans, lower levels of galacto-heptulose in roots were associated with crop rotation, which alters the soil's microbial and chemical environment compared to continuous cropping. asm.org

The biosynthesis of this compound in plants may occur via a transaldolase (TAL)-catalyzed reaction. researchgate.net Additionally, early 20th-century research indicated that, like other keto sugars, perseulose can undergo photolysis, a decomposition reaction driven by light. scielo.org.mx

Detection in Microorganisms

This compound has also been identified in the microbial world, including both fungi and bacteria, where it appears to be involved in community interactions and specific metabolic conversions.

Fungi and Microbial Community Interactions

Metabolomic analysis of soil influenced by the fairy ring fungus Leucocalocybe mongolica revealed the presence of galacto-heptulose. nih.gov Its levels were significantly upregulated in the soil directly associated with the fungus, suggesting a role in the complex interactions between the fungus, soil, and surrounding plants. nih.gov

In studies on soybean roots, the abundance of certain fungi, such as Fusarium, was correlated with changes in root metabolites, including galacto-heptulose. asm.org This suggests that the presence of this compound can be influenced by, or is an indicator of, specific plant-fungal community dynamics in the rhizosphere.

Bacteria

While many heptoses are known constituents of the lipopolysaccharides (LPS) in Gram-negative bacteria, the direct incorporation of this compound into these structures is not established. sigmaaldrich.comresearchgate.net In fact, research on Campylobacter jejuni showed that L-galacto-heptulose was not utilized as a substrate by the enzymes in its GDP-d-glycero-α-d-manno-heptose biosynthesis pathway. nih.gov

However, its formation through bacterial action has been noted. The bacterium Acetobacter suboxydans, known for its oxidative fermentation capabilities, can convert the sugar alcohol perseitol (B1196775) into this compound (perseulose). oregonstate.edu

Table of Compounds

Algae

The investigation of seven-carbon sugars in algae has revealed the presence of various heptuloses, which are involved in their carbohydrate metabolism. Research has specifically identified the formation of this compound in certain algal species.

Detailed research findings have pointed to the presence of heptuloses in the red alga Porphyridium sp. researchgate.net. In a study focused on the metabolism of seven-carbon sugars, the formation of L-galacto-heptulose was reported. researchgate.net The proposed biosynthetic pathway for L-galacto-heptulose in these organisms involves a transketolase (TKT)-catalyzed reaction. In this proposed scheme, L-threose acts as an acceptor for a dihydroxyacetone moiety from D-fructose, a reaction catalyzed by transaldolase (TAL), leading to the formation of L-galacto-heptulose. researchgate.net

While the presence of heptuloses has been noted in both red and brown algae, specific quantitative data on the concentration of this compound in various algal species remains limited in the scientific literature. The table below summarizes the known occurrence of this compound in algae based on available research.

| Algal Species | Research Finding | Reference |

| Porphyridium sp. (Red Alga) | Formation of L-galacto-heptulose has been reported. A proposed biosynthetic pathway involves the enzymes transketolase and transaldolase. | researchgate.net |

Biosynthetic Pathways and Metabolic Interconversions of L Galacto 2 Heptulose

Enzymatic Synthesis Mechanisms

The enzymatic synthesis of L-galacto-2-Heptulose is primarily achieved through the action of specific enzymes that catalyze the formation of carbon-carbon bonds, effectively elongating a precursor sugar chain.

Role of Transketolase (TK) in Pentose (B10789219) Chain Elongation

Transketolase (TK, EC 2.2.1.1) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that plays a central role in the pentose phosphate (B84403) pathway by transferring a two-carbon ketol unit. frontiersin.orgrsc.org This catalytic activity is harnessed for the synthesis of this compound through the elongation of a pentose precursor. The reaction is often driven to completion by using hydroxypyruvate as the ketol donor, which results in the release of carbon dioxide, an irreversible step. rsc.org

Wild-type transketolases generally exhibit low affinity for non-phosphorylated sugars compared to their natural phosphorylated substrates. rsc.org For instance, the Saccharomyces cerevisiae TK has a much higher K_M value for L-arabinose (120 mM) than for its natural substrate, D-ribose-5-phosphate (0.4 mM). rsc.org To overcome this limitation, site-directed mutagenesis studies have been conducted to enhance the enzyme's activity towards non-natural substrates.

Research has identified key amino acid residues in the active site of E. coli TK (EcTK), such as R358, S385, D469, and R520, which, when mutated, can improve activity towards certain aldehydes. frontiersin.org For the synthesis of L-gluco-heptulose from L-arabinose, several E. coli TK mutants were identified that showed increased activity. rsc.org Computational docking analyses have helped to rationalize the observed substrate specificity, suggesting that residues like D469 play a crucial role in binding the sugar substrate. rsc.org Similarly, thermostable TK enzymes from organisms like Geobacillus stearothermophilus (TKgst) and Deinococcus geothermalis (TKdge) have been engineered to improve their catalytic efficiency for the synthesis of various heptuloses. rsc.orgacs.org

| E. coli TK Variant | Heptulose Formation |

|---|---|

| WT | ✓ |

| D469X (X = T, Y, E) | ✗ |

| F434A | ✓ |

| H461S | ✗ |

| R520V | Traces |

Note: ✓ indicates ~6–20% conversion; ✗ indicates no conversion; Traces correspond to <5% conversion.

The primary precursors for the transketolase-catalyzed synthesis of this compound are a pentose acceptor aldehyde and a ketol donor. L-arabinose, a major component of carbohydrates in sources like sugar beet pulp, serves as a key precursor for producing L-gluco-heptulose. rsc.orgresearchgate.net

Hydroxypyruvate (HPA), often used as its lithium salt (Li-HPA), is a widely employed ketol donor. rsc.orgrsc.org Its use is advantageous because the transfer of the C2 unit is accompanied by the release of CO2, which drives the reaction irreversibly towards product formation. frontiersin.orgrsc.org This strategy has been successfully applied to synthesize a variety of rare sugars. rsc.orgacs.org Alternative ketol donors like glycolaldehyde (B1209225) have also been explored to improve atom economy by avoiding the loss of a carbon atom as CO2. acs.org

Contribution of Transaldolase (TAL)

Transaldolase (TAL, EC 2.2.1.2) is another key enzyme of the pentose phosphate pathway that can contribute to heptulose synthesis. researchgate.net TAL catalyzes the transfer of a three-carbon dihydroxyacetone group from a donor ketose to an acceptor aldose. researchgate.net It has been shown that L-threose can act as an acceptor for the 3-carbon fragment from D-fructose in a TAL-catalyzed reaction to form L-galacto-heptulose. researchgate.netresearchgate.net This provides an alternative route to the transketolase pathway for the formation of this specific heptulose isomer.

Aldolase-Catalyzed Condensation Reactions (e.g., with Dihydroxyacetone Phosphate)

Aldolases are enzymes that catalyze the reversible condensation of dihydroxyacetone phosphate (DHAP) with an aldehyde to form a new carbon-carbon bond. cdnsciencepub.comnih.gov This reaction has been utilized for the synthesis of various ketoses. For instance, rabbit muscle aldolase (B8822740) can catalyze the condensation of DHAP with L-arabinose to produce L-glycero-L-galacto-octulose. nih.gov In a multi-enzyme, one-pot system, L-sorbose and formaldehyde (B43269) were used to generate L-threose and DHAP. The subsequent addition of D-fructose-1,6-bisphosphate aldolase (FruA) from rabbit muscle resulted in the synthesis of this compound-1-phosphate with an 80% isolated yield. csic.es This demonstrates the potential of aldolase-catalyzed reactions in the synthesis of phosphorylated heptulose derivatives.

Integration into Broader Carbohydrate Metabolic Networks

This compound and other heptuloses are intermediates or products that can be integrated into central carbohydrate metabolism. The enzymes responsible for their synthesis, transketolase and transaldolase, are integral components of the pentose phosphate pathway (PPP), which is a crucial hub in cellular metabolism. frontiersin.orgscite.ai The PPP is interconnected with glycolysis, providing a link for the interconversion of sugars with different carbon chain lengths. frontiersin.orgmarmara.edu.tr

The synthesis of heptuloses from pentoses and hexoses demonstrates this integration. For example, the formation of D-sedoheptulose-7-phosphate from D-ribose-5-phosphate and D-xylulose-5-phosphate is a key reaction in the PPP, catalyzed by transketolase. rsc.org This heptulose phosphate is a precursor for the biosynthesis of L-glycero-D-mannoheptose, a component of the lipopolysaccharide in some bacteria. pnas.org While direct metabolic pathways for this compound are less characterized, its enzymatic synthesis from precursors like L-threose and D-fructose (via transaldolase) or L-sorbose (via a multi-enzyme cascade) firmly places its formation within the broader network of carbohydrate interconversions. researchgate.netcsic.es These networks allow cells to dynamically reconfigure carbon flux between different pathways depending on metabolic needs, such as the synthesis of nucleotides, aromatic amino acids, or energy production through glycolysis. marmara.edu.tr

Connections to the Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway serves as a critical metabolic hub that provides precursors for the biosynthesis of this compound. The PPP is a fundamental route for glucose metabolism, running in parallel to glycolysis, and is responsible for producing NADPH and the precursors for nucleotide biosynthesis. cdnsciencepub.com The non-oxidative phase of the PPP involves a series of reversible reactions catalyzed by transketolase (TKT) and transaldolase (TAL), which interconvert various sugar phosphates, including the seven-carbon sugar phosphate, sedoheptulose-7-phosphate. annualreviews.org

While sedoheptulose-7-phosphate is a well-established intermediate of the canonical PPP, the biosynthesis of other heptuloses, such as this compound, is thought to occur through specialized shunts that utilize key intermediates from the PPP. scribd.comfrontiersin.org Specifically, the formation of this compound relies on the availability of precursors that are directly or indirectly generated within the PPP.

Heptulose Shunt Pathways in Plant Systems

In plant systems, the synthesis of various seven-carbon sugars, including this compound, is proposed to occur via a "heptulose shunt". scribd.comfrontiersin.org This shunt is a TKT-dependent pathway that channels intermediates from primary carbohydrate metabolism, such as fructose-6-phosphate (B1210287) derived from sucrose, towards the formation of heptulose phosphates. researchgate.netacs.org

Research has shown that the administration of certain precursors to plant tissues can induce the formation of specific heptuloses. For instance, feeding L-sorbose to the shoots of Medicago sativa (alfalfa) resulted in the formation of L-galacto-heptulose. scribd.com Similarly, the introduction of L-threose to plant tissues has also been shown to lead to the accumulation of L-galacto-heptulose. scribd.com

A key enzymatic reaction in this shunt pathway is the transaldolase (TAL)-catalyzed transfer of a dihydroxyacetone (DHA) moiety from a donor molecule, such as D-fructose, to an acceptor aldehyde. researchgate.net In the case of this compound biosynthesis, L-threose acts as the acceptor for the DHA group, leading to the formation of the seven-carbon keto-sugar. scribd.comresearchgate.net This reaction highlights a specific branch of the heptulose shunt dedicated to the synthesis of the L-galacto isomer.

Role of Phosphatases in Free Heptulose Formation

The direct products of the transketolase and transaldolase reactions in the heptulose shunt are phosphorylated heptuloses. However, this compound is often found in its free, dephosphorylated form in plant tissues. The liberation of the free sugar is attributed to the action of phosphatases. researchgate.net

While specific phosphatases for this compound-1-phosphate have not been definitively identified in all organisms, the general mechanism is understood from studies on other sugar phosphates. For example, specific phosphatases have been identified for other sugar-phosphates like L-galactose-1-phosphate in Arabidopsis. nih.gov It is hypothesized that analogous phosphatases exist that recognize and dephosphorylate heptulose phosphates, thereby releasing the free this compound into the cellular environment where it can participate in various metabolic processes. researchgate.netnih.gov

Elucidation of Precursor-Product Relationships in Biosynthesis

The precursor-product relationships in the biosynthesis of this compound have been elucidated through feeding experiments and enzymatic assays. These studies have provided direct evidence for the key molecules involved in its formation.

Feeding experiments with shoots of Medicago sativa have demonstrated a clear precursor-product relationship. When these shoots were supplied with L-sorbose, L-galacto-heptulose was synthesized. scribd.com This established a direct link between the six-carbon ketose, L-sorbose, and the formation of the seven-carbon L-galacto-heptulose.

Further clarification of the biosynthetic route came from identifying the specific roles of other precursors and enzymes. It was discovered that L-threose is a key intermediate. The enzyme transaldolase (TAL) catalyzes the transfer of a dihydroxyacetone (DHA) group from a donor substrate, D-fructose, to L-threose, which acts as the acceptor molecule. scribd.comresearchgate.net This condensation reaction directly yields this compound. This relationship can be summarized in the following reaction:

D-Fructose + L-Threose -> this compound + Glyceraldehyde

This reaction, catalyzed by transaldolase, represents a critical step in a specialized branch of the heptulose shunt pathway. One proposed scheme involves the formation of L-threose from L-sorbose via a transketolase (TKT) reaction, which then serves as the substrate for the TAL-catalyzed formation of L-galacto-heptulose. scribd.com

The following interactive table summarizes the key findings from research on the biosynthesis of this compound:

| Precursor(s) | Product | Key Enzyme(s) | Organism/System | Finding | Reference(s) |

| L-Sorbose | L-galacto-heptulose | Transketolase, Transaldolase | Medicago sativa | Feeding L-sorbose leads to the formation of L-galacto-heptulose. | scribd.com |

| L-Threose, D-Fructose | L-galacto-heptulose | Transaldolase (TAL) | In vitro / Plant systems | L-threose acts as an acceptor for a dihydroxyacetone moiety from D-fructose in a TAL-catalyzed reaction. | scribd.comresearchgate.net |

| Dihydroxyacetone phosphate, L-Arabinose | L-glycero-L-galacto-octulose | Aldolase | Rabbit muscle | Demonstrates the principle of aldolase-catalyzed C-C bond formation to produce higher-order sugars. While not directly this compound, it shows a related synthetic strategy. | cdnsciencepub.com |

These findings collectively illustrate a metabolic route where precursors from the pentose phosphate pathway and related carbohydrate pools are channeled through a heptulose shunt, involving key enzymes like transketolase and transaldolase, to synthesize this compound. The final step in the availability of the free sugar is presumed to be the action of phosphatases on its phosphorylated intermediate.

Enzymology and Biocatalytic Strategies for L Galacto 2 Heptulose Production

Enzyme Discovery and Characterization Relevant to L-galacto-2-Heptulose Biosynthesis

The foundation of biocatalytic synthesis for this compound lies in identifying enzymes with the appropriate substrate specificity and stability. Transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, has proven to be particularly valuable. frontiersin.org

Transketolase (TK; EC 2.2.1.1) enzymes catalyze the transfer of a two-carbon ketol unit from a donor substrate to an acceptor aldehyde. frontiersin.org This capability is central to building the carbon backbone of heptuloses.

Escherichia coli : The transketolase from E. coli (TKeco) is one of the most extensively studied and utilized in biocatalysis. nih.gov The gene (tktA) has been cloned and overexpressed, allowing for the production of large quantities of the enzyme. nih.govresearchgate.net TKeco is a homodimer and requires thiamine (B1217682) diphosphate (B83284) (ThDP) and a divalent cation like Mg2+ as cofactors for its activity. nih.govsci-hub.se Its utility in synthesis is enhanced by its ability to use hydroxypyruvate as a ketol donor, which renders the reaction effectively irreversible due to the release of CO2. academie-sciences.frnih.gov This prevents the reverse reaction and drives the synthesis towards the desired product. nih.gov

Deinococcus geothermalis : This bacterium is a source of thermostable enzymes, which are highly sought after for industrial applications due to their robustness under process conditions like elevated temperatures. nih.gov The transketolase from D. geothermalis (TKdge) has been characterized and shown to have an optimal temperature of 50°C. frontiersin.orgrsc.org It has been successfully used in cascade reactions to produce other rare sugars, such as L-gluco-heptulose, demonstrating its potential for similar syntheses. frontiersin.orgresearchgate.net The thermostability of enzymes from extremophiles like D. geothermalis offers significant advantages for developing economically viable biocatalytic processes. nih.govplos.org

Understanding the kinetic properties of transketolase is crucial for designing efficient synthetic cascades. The enzyme's affinity for its substrates, represented by the Michaelis constant (Km), dictates the concentrations needed to achieve effective reaction rates.

Purified transketolase A from a recombinant E. coli strain exhibits a specific activity of 50.4 U/mg at 30°C. nih.gov Kinetic analyses have determined the Km values for a variety of its physiological and synthetic substrates. nih.govresearchgate.net Notably, for the synthesis of this compound-1-phosphate, the substrates for the transketolase-mediated step are L-sorbose and formaldehyde (B43269), which yield L-threose and dihydroxyacetone (DHA). csic.es The reported Km of E. coli transketolase for formaldehyde as an unphosphorylated acceptor is 31 mM, while its affinity for the alternative donor hydroxypyruvate is relatively low, with a Km of 18 mM. nih.govresearchgate.net

Biocatalytic Approaches for De Novo Synthesis

Leveraging the specific activities of enzymes like transketolase and aldolase (B8822740), researchers have devised elegant biocatalytic routes for the de novo synthesis of this compound.

Multi-enzyme cascades, where the product of one reaction becomes the substrate for the next in the same vessel, are highly efficient. nih.govuni-freiburg.de They can overcome thermodynamic limitations, handle unstable intermediates, and reduce the need for intermediate purification steps. uni-freiburg.de

A notable one-pot, one-step process has been developed for the synthesis of this compound-1-phosphate. sci-hub.secsic.es This chemoenzymatic cascade begins with L-sorbose and formaldehyde as simple starting materials and utilizes a combination of four enzymes:

Transketolase (TK) : Catalyzes the reaction between L-sorbose and formaldehyde to produce L-threose and dihydroxyacetone (DHA).

Dihydroxyacetone kinase (DHAK) : Phosphorylates the generated DHA using adenosine (B11128) triphosphate (ATP) to form dihydroxyacetone phosphate (DHAP), the required nucleophile for the subsequent aldol (B89426) reaction.

Pyruvate kinase (PK) : Used as part of an ATP regeneration system to replenish the ATP consumed by DHAK.

Fructose-1,6-bisphosphate aldolase (FSA/FruA) : Catalyzes the stereoselective aldol addition between DHAP (donor) and L-threose (acceptor) to form this compound-1-phosphate. csic.es

This cascade successfully integrates several enzymatic steps to construct the target molecule with an impressive isolated yield of 80% at a hundred-milligram scale. csic.es

The efficiency of multi-enzyme cascades depends on finding reaction conditions that are amenable to all participating enzymes. The synthesis of this compound-1-phosphate was conducted at pH 7.3 and 25°C, with essential cofactors including ThDP, Mg2+, and ATP. sci-hub.se Further optimization would involve fine-tuning parameters like substrate concentrations, enzyme ratios, and buffer composition to maximize yield and minimize reaction time. researchgate.netmdpi.com

Enzyme immobilization is a key strategy for improving the operational stability of biocatalysts and enabling their reuse, which is critical for industrial-scale production. beilstein-journals.orgsciopen.com While specific immobilization of the this compound cascade has not been detailed, general techniques are highly applicable. nih.gov Methods include:

Sequential Co-immobilization : Attaching enzymes to a support in a specific order. This has been shown to be more effective than random co-immobilization for other multi-enzyme systems, such as the production of L-xylulose on magnetic nanoparticles. researchgate.net

Core-Shell Structures : Immobilizing enzymes using a core material like diatomite with a protective polymer shell can significantly enhance thermal and pH stability. sciopen.com

Immobilization in Packed-Bed Reactors : Covalent immobilization on carriers in a packed-bed reactor allows for continuous production processes, which can be modeled and optimized for maximum efficiency. galab.com

These strategies offer pathways to create more robust and economically viable processes for rare sugar synthesis. beilstein-journals.org

A major advantage of enzymatic synthesis is the high degree of stereocontrol, which is difficult to achieve through chemical methods. csic.esresearchgate.net In the synthesis of this compound, stereoselectivity is determined at two key steps.

First, the transketolase reaction itself is stereospecific. Second, and more critically, the aldolase-catalyzed C-C bond formation dictates the final configuration. Class I aldolases, such as fructose-1,6-bisphosphate aldolase (FSA) from E. coli or rabbit muscle, catalyze the addition of DHAP to an aldehyde acceptor. csic.es When L-threose is the acceptor, the FSA enzyme specifically creates two new chiral centers, resulting in the L-threo configuration at C-3 and C-4 (equivalent to the L-galacto configuration in the heptulose). This enzymatic control ensures the production of the correct diastereomer, this compound, from the achiral DHAP and the chiral L-threose. csic.escdnsciencepub.com This high stereoselectivity is a hallmark of aldolase-catalyzed reactions and is fundamental to the successful biocatalytic production of complex rare sugars. researchgate.net

Metabolic and Protein Engineering of Biocatalysts for Enhanced Production

The industrial-scale production of this compound via biocatalysis is contingent on the development of highly efficient and specific enzymes. Wild-type enzymes often exhibit limitations, such as low affinity for non-natural substrates, feedback inhibition, and suboptimal performance under industrial process conditions. To overcome these hurdles, metabolic and protein engineering strategies are employed to tailor biocatalysts, primarily transketolase, and the host microorganisms for enhanced this compound synthesis.

Protein Engineering of Transketolase for Non-Natural Substrates

Transketolase (TK; EC 2.2.1.1) is a key enzyme in the pentose phosphate pathway, where it catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. wikipedia.org For the synthesis of this compound, the reaction typically involves the transfer of a ketol group from a donor like β-hydroxypyruvate (HPA) to L-arabinose as the acceptor aldehyde. semanticscholar.org Since wild-type TKs preferentially act on phosphorylated sugars, significant engineering efforts have focused on broadening their substrate specificity towards non-phosphorylated aldehydes like L-arabinose. semanticscholar.orgresearchgate.net

Directed Evolution and Site-Directed Mutagenesis:

Directed evolution and site-directed saturation mutagenesis (SDSM) have proven to be powerful tools for modifying the substrate specificity of TK. nih.govoup.com By targeting amino acid residues in and around the active site, researchers can create enzyme variants with improved activity towards desired non-natural substrates.

In the context of producing L-gluco-heptulose, a stereoisomer of this compound, a mutant of E. coli transketolase was instrumental. semanticscholar.org The development of TK variants with enhanced activity towards L-arabinose is a critical step. Studies have identified key residues in the active site of Saccharomyces cerevisiae transketolase, such as His30, His263, Arg359, His469, Asp477, and Arg528, that are involved in substrate binding and catalysis. wsu.edu Mutating these residues can alter the enzyme's affinity (K_m) and catalytic efficiency for both donor and acceptor substrates. wsu.edu For example, replacing Asp477 with alanine (B10760859) impairs catalytic activity, highlighting its role in both binding and the catalytic mechanism. wsu.edu

The following table summarizes key findings from protein engineering studies on transketolase relevant to the synthesis of novel ketoses.

| Enzyme Source | Engineering Strategy | Key Mutations | Target Substrate(s) | Observed Improvement | Reference(s) |

| Escherichia coli | Directed Evolution | D469E | Propanal (aliphatic aldehyde) | Up to 5-fold increase in specific activity and 64-fold in specificity. | nih.govresearchgate.net |

| Escherichia coli | Site-Directed Mutagenesis | H26X, A29X, D259X, R358X, H461X, D469X, R520X | Propanal, Glycolaldehyde (B1209225) | Identification of variants with enhanced activity. | researchgate.net |

| Saccharomyces cerevisiae | Site-Directed Mutagenesis | R359A, H469A, R528A | Erythrose-4-phosphate | Increased K_m values, confirming role in phosphate binding. | wsu.edu |

| Saccharomyces cerevisiae | Site-Directed Mutagenesis | D477A | Donor and acceptor substrates | Impaired catalytic activity and increased K_m, suggesting a role in binding and catalysis. | wsu.edu |

| Escherichia coli | Not Specified | Mutant TK | L-arabinose | Successful synthesis of L-gluco-heptulose. | semanticscholar.org |

Metabolic Engineering of Host Systems

Beyond engineering the primary biocatalyst, modifying the metabolic network of the host organism—typically E. coli—can significantly enhance the production of this compound. These strategies aim to increase the intracellular availability of precursors and direct metabolic flux towards the desired product.

Enhancing Precursor Supply:

The synthesis of this compound requires an adequate supply of the acceptor aldehyde, L-arabinose. Metabolic engineering can be used to create strains that efficiently convert primary carbon sources like glucose into L-arabinose. More commonly for in vitro biocatalytic processes, the precursor is supplied externally. However, for whole-cell biocatalysis or fermentation, pathway engineering is crucial. This can involve the overexpression of genes in the pentose phosphate pathway (PPP) to increase the pool of five-carbon sugars. nih.govnih.gov For instance, inactivating genes of competing pathways, such as phosphofructokinase (pfkA) in glycolysis, can redirect carbon flux towards the PPP, potentially increasing the availability of intermediates for L-arabinose synthesis. researchgate.netnih.govfrontiersin.org

Whole-Cell Bioconversion Systems:

Whole-cell biocatalysis offers advantages by containing the engineered enzyme and potentially regenerating necessary cofactors in situ. Engineering E. coli for the production of related compounds like hyaluronic acid has involved strategies such as activating the galactose-utilizing Leloir pathway by knocking out transcriptional repressors (galR and galS). nih.govfrontiersin.org Similar approaches could be adapted to optimize the uptake and metabolism of precursor sugars for this compound production.

A multi-enzyme, one-pot cascade is another effective metabolic engineering strategy. For example, the synthesis of this compound-1-phosphate was achieved using a system combining transketolase and D-fructose-1,6-bisphosphate aldolase (FruA). csic.es In this cascade, TK first generates L-threose, which then serves as a substrate for the aldolase-catalyzed reaction, demonstrating how multiple enzymes can be orchestrated to build complex molecules. researchgate.netcsic.es

The table below outlines metabolic engineering strategies that have been applied for the production of various biochemicals, with principles applicable to this compound synthesis.

| Host Organism | Engineering Target | Genetic Modification | Target Product/Goal | Outcome | Reference(s) |

| Escherichia coli | Leloir Pathway | Knockout of galR and galS genes (repressors) | Enhance galactose utilization | Activated galactose consumption for hyaluronic acid production. | nih.govfrontiersin.org |

| Escherichia coli | Glycolysis / PPP | Knockout of pfkA and zwf genes | Modulate glucose/galactose consumption | Balanced precursor flux, leading to an 8.30 mg/L yield of hyaluronic acid. | frontiersin.org |

| Corynebacterium glutamicum | Pentose Phosphate Pathway | Inactivation of pfkA gene | Increase carbon flux to PPP | Successfully enabled sedoheptulose (B1238255) synthesis from glucose. | researchgate.net |

| Escherichia coli | Precursor Biosynthesis | Overexpression of galU-ugd and glmS-glmM-glmU gene clusters | Increase UDP-glucuronic acid and UDP-N-acetyl-glucosamine | Enhanced precursor supply for hyaluronic acid synthesis. | nih.govfrontiersin.org |

By combining targeted protein engineering of transketolase with the rational metabolic engineering of microbial hosts, it is possible to develop robust and efficient biocatalytic systems for the sustainable production of rare sugars like this compound.

Analytical Methodologies for the Investigation of L Galacto 2 Heptulose

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to isolating L-galacto-2-heptulose from intricate biological samples, thereby enabling accurate detection and quantification. Both liquid and gas chromatography platforms are employed, each with specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Specialized Columns

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile sugars like this compound. The separation efficiency is highly dependent on the choice of the stationary phase (column) and the mobile phase composition.

In metabolomic studies, such as the profiling of urinary metabolites to identify potential cancer biomarkers, specific HPLC columns are essential. scispace.comsciensage.info For the separation of polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is particularly effective. A study successfully used a ZIC-HILIC column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in an acetonitrile/water gradient. whiterose.ac.uk Alternatively, reversed-phase chromatography using columns like the Acquity BEH C18 can also be utilized, typically with a mobile phase of formic acid in a water/acetonitrile gradient. whiterose.ac.uk Detection is often coupled with mass spectrometry, providing high sensitivity and selectivity. scispace.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |

| Column | Acquity BEH C18 | ZIC-HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 5/95 Acetonitrile/Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 95/5 Acetonitrile/Water |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Detection | Mass Spectrometry | Mass Spectrometry |

| This table summarizes typical parameters used in HPLC methods for the analysis of polar metabolites, including this compound, in biological fluids. whiterose.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics for profiling a wide range of small molecules, including sugars. chemrxiv.org Because sugars like this compound are non-volatile, a crucial derivatization step is required prior to analysis to make them amenable to gas chromatography. researchgate.net

The most common derivatization method involves a two-step process: oximation followed by silylation. researchgate.netplos.org Oximation with methoxyamine hydrochloride converts the ketone group into an oxime, followed by silylation of hydroxyl groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process increases the volatility and thermal stability of the sugar. researchgate.netplos.org The resulting derivatives are then separated on a capillary column, typically with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. plos.org The separated compounds are subsequently detected by a mass spectrometer, which provides both quantitative data and mass spectra for compound identification. chemrxiv.orgplos.org

Table 2: Typical GC-MS Parameters for Heptulose Analysis

| Parameter | Setting |

| Derivatization | Methoxyamination followed by Trimethylsilylation (TMS) |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (~1 mL/min) |

| Injection Mode | Splitless |

| Temperature Program | e.g., Initial 40°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI) |

| Detector | Quadrupole Mass Spectrometer |

| This table outlines a representative set of conditions for the GC-MS analysis of derivatized sugars. plos.org |

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopy provides indispensable information on the molecular structure of this compound and is a primary means of its quantification, especially when coupled with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of carbohydrates in solution. nih.govnih.gov It provides detailed information about the carbon skeleton, proton environments, and the stereochemistry of the molecule. nih.gov

For this compound, NMR studies have revealed its behavior in solution, particularly its tautomeric equilibrium. Like other ketoses, it exists as a mixture of different ring forms (pyranose and furanose) and anomers (α and β). google.com In an aqueous solution (D₂O), the pyranose form is predominant, but in a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the proportion of furanose tautomers increases significantly. google.com

One-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments are used for unambiguous signal assignment. researchgate.net Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings (H-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (¹H-¹³C). nih.gov These methods are essential for confirming the galacto configuration and identifying the different tautomers present at equilibrium. google.com

Mass Spectrometry (MS) Applications (e.g., LC-MS, Time-of-Flight MS)

Mass spectrometry is the detector of choice for sensitive and selective quantification of this compound, particularly when hyphenated with a chromatography system (LC-MS or GC-MS). units.it High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which greatly aids in the confident identification of unknown compounds in complex mixtures. lcms.cz

In LC-MS-based metabolomics, electrospray ionization (ESI) is commonly used to generate ions from the column eluent. units.it this compound has been identified and quantified in urine samples using LC-MS in both positive and negative ion modes. scispace.com Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns, further confirming the identity of the analyte. nih.gov For instance, in a study identifying urinary biomarkers, data was acquired in a scan range from m/z 50 to 1,000, and automatic MS/MS analysis was performed for peak identification. whiterose.ac.uk

Qualitative and Quantitative Analysis in Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as urine or plasma, presents unique challenges due to the presence of numerous interfering substances. scispace.complos.org Effective analytical methods must incorporate robust sample preparation and highly selective detection.

LC-MS has proven to be a particularly valuable tool for this purpose. scispace.com In a study aimed at identifying urinary biomarkers for breast cancer, this compound was identified as a potential biomarker with significantly lower concentrations in patients compared to healthy controls. scispace.comsciensage.info The analytical workflow for such studies involves several key steps. First, sample preparation is performed, which may include the enzymatic removal of high-abundance compounds like urea, followed by protein precipitation. whiterose.ac.uk Second, an internal standard is added to the sample to ensure accurate quantification. plos.org Finally, the sample is analyzed by a validated LC-MS method, where analyte concentration is determined by comparing its signal intensity to that of the internal standard. whiterose.ac.ukunits.it The combination of chromatographic separation and mass spectrometric detection provides the necessary specificity and sensitivity for reliable qualitative and quantitative analysis in these challenging samples. scispace.com

Methodologies for Sample Preparation and Metabolite Extraction

The initial and critical step in the analysis of this compound involves the preparation of the sample and extraction of the target metabolite. The choice of methodology is often dictated by the sample matrix, such as urine, serum, or plant tissue, and the subsequent analytical technique to be employed.

For metabolomics studies involving urine samples, preparation can be relatively straightforward. A study investigating urinary metabolites as biomarkers for breast cancer involved diluting urine samples, followed by centrifugation to remove particulate matter. The resulting supernatant was then directly injected into a high-performance liquid chromatography (HPLC) column for analysis. researchgate.net In another study focused on seven-carbon carbohydrates in urine, samples were simply stored at -20°C and diluted prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

When dealing with more complex matrices like tissues, the extraction process is more involved to ensure efficient recovery of a broad range of metabolites, including heptuloses. A comprehensive approach for tissue metabolomics involves homogenization in a solvent mixture, followed by a multi-step extraction. nih.gov For instance, a protocol might use a combination of polar and non-polar solvents to separate different classes of metabolites. One effective method involves homogenizing tissue in a phosphate-buffered saline (PBS) and methanol (B129727) (MeOH) mixture, followed by a two-step extraction using MeOH for polar metabolites and a methyl-tert-butyl ether (MTBE) in MeOH solution for more lipophilic compounds. nih.gov

For yeast metabolomics, two common methods are the cold-solvent quenching-extraction method and the cold methanol quenching-boiling ethanol (B145695) extraction method. biorxiv.org The latter, which involves quenching with cold methanol and subsequent extraction with boiling ethanol, has been shown to be more accurate for a broad range of metabolites, including phosphorylated sugars. biorxiv.org In plant secondary metabolite extraction, methods like consecutive maceration with solvents of increasing polarity (e.g., hexane, methylene (B1212753) chloride, methanol) are used to selectively extract compounds based on their polarity. mdpi.com

Regardless of the specific protocol, several key considerations are paramount. These include preventing enzymatic degradation of metabolites during sample handling, ensuring complete extraction from the matrix, and removing interfering substances that could affect the final analysis. The use of internal standards, such as isotopically labeled compounds, is also a common practice to account for any loss of analyte during the preparation and extraction process. biorxiv.org

Table 1: Overview of Sample Preparation and Extraction Methodologies

| Sample Matrix | Preparation/Extraction Method | Key Steps | Subsequent Analysis | Reference |

|---|---|---|---|---|

| Human Urine | Dilution and Centrifugation | Dilution with water, centrifugation to remove particulates. | HPLC | researchgate.net |

| Human Urine | Dilution | Storage at -20°C, dilution before injection. | LC-MS/MS | researchgate.net |

| Animal Tissue | Homogenization and Two-Step Solvent Extraction | Homogenization in PBS/MeOH, extraction with MeOH then MTBE/MeOH. | HPLC-ESI-QTRAP-MS/MS | nih.gov |

| Yeast Cells | Cold Methanol Quenching and Boiling Ethanol Extraction | Quenching with cold methanol, extraction with boiling ethanol. | GC-MS, LC-MS | biorxiv.org |

| Plant Material | Consecutive Maceration | Sequential extraction with solvents of increasing polarity (hexane, methylene chloride, methanol). | Phytochemical Profile Analysis | mdpi.com |

Colorimetric and Enzymatic Assays for Specific Detection and Monitoring

Following sample preparation, specific assays can be employed for the detection and monitoring of this compound and related sugars. These methods can be broadly categorized into colorimetric and enzymatic assays.

Colorimetric Assays are often used for the general quantification of sugars or classes of sugars. These assays are typically based on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the sugar. The orcinol-trichloroacetic acid spray reagent, for example, is used in paper chromatography to indicate the presence of heptuloses, which produce an intense blue spot. cdnsciencepub.com Another common method is the cysteine-H2SO4 reaction, which can be used to assay for heptuloses. scribd.com However, it is important to note that many of these colorimetric assays are not absolutely specific and can react with other sugars or interfering substances present in biological extracts. scribd.com Therefore, results from colorimetric assays are often considered credible when confirmed by at least one other independent assay method. scribd.com For instance, the Folin-Ciocalteu method is used to measure total phenolic content, while the vanillin-H2SO4 assay is used for total saponins, demonstrating the use of specific colorimetric reactions for different classes of compounds that might be present alongside sugars in a plant extract. mdpi.com

Enzymatic Assays offer a higher degree of specificity compared to colorimetric methods. These assays utilize enzymes that specifically recognize and react with the target sugar or a closely related intermediate. For example, sedoheptulokinase is an enzyme that specifically phosphorylates sedoheptulose (B1238255), a closely related heptulose. google.com While a specific enzymatic assay for this compound is not prominently described in the provided context, the principle of using specific enzymes is well-established for other sugars. For instance, a specific enzymatic assay has been developed for the diagnosis of congenital galactosemia, which involves the use of enzymes like 4-epimerase. nih.gov The development of high-throughput screening methods has also incorporated enzymatic reactions. Plate-based colorimetric assays have been developed to screen enzyme libraries for their activity on various sugar substrates. rsc.org This approach allows for the rapid identification of enzymes that can act on specific sugars, which could potentially be adapted for the development of a specific assay for this compound. The synthesis of related compounds, such as L-gluco-heptulose, has been achieved using transketolase, highlighting the utility of enzymes in both the synthesis and potential detection of heptuloses. rsc.org

Table 2: Examples of Colorimetric and Enzymatic Assay Principles

| Assay Type | Method/Reagent | Principle | Target/Application | Reference |

|---|---|---|---|---|

| Colorimetric | Orcinol-Trichloroacetic Acid | Reaction with heptuloses to produce a colored spot. | Detection of heptuloses on paper chromatograms. | cdnsciencepub.com |

| Colorimetric | Cysteine-H2SO4 | Reaction with sulfuric acid and cysteine to produce a specific color. | Quantification of heptuloses. | scribd.com |

| Enzymatic | Sedoheptulokinase | Specific phosphorylation of sedoheptulose. | Measurement of sedoheptulose consumption. | google.com |

| Enzymatic | Transketolase | Catalyzes the transfer of a two-carbon ketol unit. | Synthesis of L-gluco-heptulose. | rsc.org |

| Enzymatic | 4-Epimerase | Interconversion of sugar epimers. | Diagnosis of congenital galactosemia. | nih.gov |

Biological Function and Academic Research Significance Non Clinical

Role in Cellular Carbon Metabolism and Associated Energy Fluxes

While not a central player in mainstream energy pathways, L-galacto-2-Heptulose is implicated in specialized areas of carbon metabolism. Research indicates its formation in plants is linked to specific precursor availability. For instance, feeding L-threose to alfalfa leaves resulted in the production of L-galacto-heptulose, suggesting a biosynthetic pathway dependent on specific tetrose configurations. avocadosource.com This points to a transaldolase-catalyzed reaction where a dihydroxyacetone moiety is transferred to an acceptor aldose, in this case, L-threose. researchgate.netavocadosource.comresearchgate.net

In the context of energy regulation, some ketoheptoses are known to interact with key metabolic enzymes. Studies on glucokinase, an enzyme critical for glucose sensing and insulin (B600854) secretion, have shown that various ketoheptoses can act as competitive inhibitors. rsc.org Among those tested, L-galacto-heptulose demonstrated the lowest inhibitory activity on the enzyme, suggesting a nuanced and distinct interaction with metabolic regulatory points compared to other heptuloses like D-manno-heptulose. rsc.org

Contribution to Stress Response Mechanisms in Plants

Emerging evidence highlights a role for this compound in plant responses to environmental stressors. Plants are known to accumulate various soluble sugars and polyols to cope with stress, a process which aids in osmotic adjustment and the protection of cellular structures. researchgate.netmdpi.comnih.gov A metabolomic study investigating the impact of cerium oxide nanoparticles (nCeO2) on wheat plants revealed a significant modulation of carbon metabolism as a stress response. mdpi.com In the leaves of nCeO2-treated plants, levels of this compound were notably increased, pointing to its involvement in the plant's strategy to manage nanoparticle-induced stress. mdpi.com This suggests that the synthesis or accumulation of this rare sugar is part of a complex metabolic adjustment to maintain homeostasis under adverse conditions.

| Study Type | Organism | Stressor | Key Finding | Reference |

|---|---|---|---|---|

| Metabolomics | Wheat (Triticum aestivum) | Cerium Oxide Nanoparticles (nCeO2) | Increased levels of this compound observed in leaves, indicating a modulation of carbon metabolism in response to stress. | mdpi.com |

Potential as a Carbon Sink and Transport Form in Plant Physiology

Seven-carbon sugars and their alcohol derivatives (heptitols) have been proposed to function as carbon sinks and transport molecules in some plant species. researchgate.netscribd.com These compounds can represent a significant portion of the soluble carbohydrates in certain plant tissues. For example, in polyanthus, the heptitol volemitol (B1209155) and the heptulose sedoheptulose (B1238255) are major nonstructural carbohydrates, and volemitol is a prominent phloem-mobile compound along with sucrose. nih.gov

While the general hypothesis includes all 7-carbon sugars, the specific role of this compound as a primary carbon storage or transport molecule is not as well-established as it is for sedoheptulose or certain heptitols. researchgate.netscribd.com Its formation appears to be more conditional, dependent on the presence of specific precursors. avocadosource.com This suggests it may function as a specialized, rather than a bulk, carbon sink or translocate in the specific physiological contexts where it is synthesized.

Involvement in Metal Ion Chelation and Nutrient Homeostasis in Plant Systems

A significant hypothesis regarding the function of 7-carbon sugars and heptitols in plants is their involvement in metal ion chelation. researchgate.netscribd.com This proposed function suggests that these carbohydrates can bind to essential metal ions, facilitating their transport and remobilization throughout the plant to meet nutrient requirements for growth and development. researchgate.netscribd.com The hydroxyl groups on the sugar backbone can act as ligands, forming complexes with metal cations. This chelation could be crucial for managing the solubility and bioavailability of mineral nutrients within the plant's vascular system. While this is a compelling theoretical role, direct experimental evidence demonstrating the specific efficacy of this compound as a metal chelator in vivo is an area for further research.

| Component | Role in Chelation | Hypothesized Outcome for Plant |

|---|---|---|

| This compound (Ligand) | Multiple hydroxyl (-OH) groups can donate lone pairs of electrons. | Formation of a stable, soluble complex that can be transported via phloem to sink tissues, delivering essential nutrients. |

| Metal Ion (e.g., Zn²⁺, Cu²⁺) | Acts as a central atom, accepting electron pairs to form coordinate bonds. |

Significance in Microbial Carbohydrate Biochemistry

Heptoses are fundamental components of the cell walls of many bacteria, particularly the lipopolysaccharide (LPS) layer of Gram-negative bacteria. researchgate.net The inner core of LPS often contains L-glycero-D-manno-heptose, a different heptose isomer. researchgate.net The biosynthesis of these heptose moieties is critical for bacterial viability and virulence. nih.gov

The biochemical specificity of these pathways is highlighted by research on Campylobacter jejuni, a Gram-negative pathogen. In a study to characterize the enzymes for the biosynthesis of GDP-d-glycero-α-d-manno-heptose, L-galacto-heptulose was tested as a potential substrate for the isomerase enzyme Cj1424. nih.gov The enzyme showed no activity with L-galacto-heptulose, indicating that it is not an intermediate in this specific, crucial pathway. nih.gov This finding underscores the high degree of stereospecificity in microbial carbohydrate metabolism and helps to define the metabolic boundaries of this compound's role.

Utility as a Model Compound in Rare Sugar Research

Rare sugars, by definition, are not abundant in nature, making their synthesis and study important for both academic research and potential industrial or pharmaceutical applications. scitechnol.com this compound serves as a useful model compound in the field of rare sugar research, particularly in studies involving heptoses. The chemical synthesis and characterization of its derivatives, such as 7-acetamido-7-deoxy-L-galacto-heptulopyranose, provide valuable data on the reactivity and properties of seven-carbon sugars. nist.gov This research expands the chemical toolkit available to carbohydrate chemists and may lead to the development of novel bioactive molecules. scitechnol.com

Theoretical Frameworks and Hypotheses Regarding its Biological Role

Several theoretical frameworks attempt to explain the existence and function of this compound.

The Metal Chelation Hypothesis : As detailed in section 6.4, a primary hypothesis posits that a major physiological function of 7-carbon sugars like this compound is the chelation and transport of metal ions, which is essential for nutrient homeostasis in plants. researchgate.netscribd.com

The Steric Specificity Hypothesis : The formation of this compound from L-threose, but not from other tetroses, supports the hypothesis that the biosynthesis of heptuloses in plants has strict steric requirements. avocadosource.com The configuration of the precursor sugar dictates the structure of the resulting seven-carbon sugar, suggesting highly specific enzymatic control. avocadosource.comresearchgate.net

The "Glycan Alphabet" Hypothesis : On a broader scale, the existence of rare sugars fits within the hypothesis that the "glycan alphabet" is not universal; that is, different organisms utilize different sets of monosaccharides to build their complex carbohydrates. biorxiv.orgnih.gov The use of a rare sugar like this compound by certain organisms could confer specific advantages or be a relic of evolutionary diversification, contributing to the vast structural and functional diversity of glycans in nature. biorxiv.orgnih.gov

Chemical Modification and Synthetic Derivatives of L Galacto 2 Heptulose for Academic Research

Synthesis of Functionalized L-galacto-2-Heptulose Derivatives

The synthesis of functionalized this compound derivatives involves targeted chemical reactions to replace or modify the hydroxyl groups on the sugar backbone. These modifications are crucial for creating analogues with altered biological activity or with specific properties for biochemical assays.

The replacement of a hydroxyl group with an amino or fluoro group can dramatically alter the biological properties of a sugar. Amino groups can participate in hydrogen bonding and ionic interactions within enzyme active sites, while the highly electronegative fluorine atom can modulate the electronic properties and metabolic stability of the molecule.

A notable example is the synthesis of 7-Acetamido-7-deoxy-L-galacto-heptulose . This compound has been prepared through the microbial oxidation of 1-acetamido-1-deoxy-D-glycero-D-galacto-heptitol using the bacterium Acetobacter suboxydans. nih.gov This chemoenzymatic approach specifically targets the secondary alcohol on the heptitol precursor that corresponds to the C-2 position of the resulting ketulose, demonstrating high regioselectivity. nih.gov

| Precursor | Microbial Agent | Product |

| 1-acetamido-1-deoxy-D-glycero-D-galacto-heptitol | Acetobacter suboxydans | 7-Acetamido-7-deoxy-L-galacto-heptulose |

Fluoro-deoxy analogues are often synthesized from glycal precursors—cyclic enol ethers derived from sugars. For instance, methods for the synthesis of 2-deoxy-2-fluoro-D-galactose derivatives often involve the electrophilic addition of a fluorine source to a protected D-galactal. nih.govthieme-connect.de Reagents such as acetyl hypofluorite (B1221730) or Selectfluor can be used for this purpose. nih.gov This established strategy can be applied to the corresponding L-galactal to produce 2-deoxy-2-fluoro-L-galacto-heptulose derivatives, which are valuable for studies requiring enhanced metabolic stability or for ¹⁹F NMR-based imaging. google.com

The hydroxyl groups of this compound can be converted into esters and ethers to serve as protecting groups in multi-step syntheses or to create new derivatives with distinct properties. chemistrysteps.comorgoreview.com

Esterification is commonly achieved by treating the carbohydrate with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. orgoreview.comlibretexts.org This reaction converts all available hydroxyl groups to their corresponding acetate (B1210297) esters, producing a peracetylated derivative. These ester groups can be removed later through saponification. chemistrysteps.com

Etherification , such as methylation, is typically performed using the Williamson ether synthesis. To avoid the harsh basic conditions that can cause degradation or rearrangement of the sugar, a mild base like silver oxide (Ag₂O) is used with an alkyl halide, such as methyl iodide. chemistrysteps.comorgoreview.com This method yields per-etherified products. Benzyl ethers are also commonly used as protecting groups because they are stable in many reaction conditions but can be easily removed by catalytic hydrogenation. chemistrysteps.com

Glycosylation involves attaching this compound to another sugar or molecule (aglycone) to form a glycoside. While specific examples involving this compound are specialized, general synthetic strategies are applicable. rsc.orgethernet.edu.et Ketoheptoses are recognized as important targets for the synthesis of complex carbohydrates with biomedical applications. rsc.org The formation of a glycosidic bond typically involves activating a glycosyl donor and reacting it with a glycosyl acceptor. Protected this compound could potentially serve as an acceptor, with one of its hydroxyl groups acting as the nucleophile in a glycosylation reaction.

Applications of Synthesized Derivatives as Biochemical Probes

Derivatives of this compound are synthesized primarily for use as tools in biochemical and medical research. Their structural similarity to naturally occurring sugars allows them to interact with enzymes and receptors, while their modifications provide means for detection or specific inhibition.

Fluorinated heptulose analogues, for example, have been explored as tools for the non-invasive imaging of cells expressing specific glucose transporters (GLUTs) via ¹⁹F Magnetic Resonance Imaging (MRI). google.com The fluorine nucleus provides a clear signal that can be used to track the uptake and accumulation of the sugar analogue in tissues. google.com

Derivatives of this compound have also been investigated as potential enzyme inhibitors. L-galacto-heptulose itself has been noted to have a weak inhibitory effect on glucokinase, an important enzyme in glucose metabolism. rsc.org More specifically, a patent has identified 7-Deoxy-L-galacto-2-heptulose as a potential inhibitor of the shikimate pathway, a metabolic route essential for bacteria, fungi, and plants but absent in animals. google.com This makes enzymes in this pathway attractive targets for the development of new antibiotics and herbicides. google.comresearchgate.net

The table below summarizes some synthesized derivatives and their research applications.

| Derivative | Potential Application | Rationale | Reference(s) |

| 7-Deoxy-L-galacto-2-heptulose | Shikimate Pathway Inhibitor | Mimics natural substrates to block an essential metabolic pathway in microbes and plants. | google.com |

| Fluoro-deoxy-L-galacto-2-heptulose | ¹⁹F MRI Imaging Agent | Fluorine atom provides a detectable NMR signal for tracking cellular uptake. | google.com |

| This compound | Glucokinase Inhibitor | Competitively binds to the enzyme active site, interfering with glucose phosphorylation. | rsc.org |

Chemoenzymatic Synthesis of Analogues for Mechanistic and Stereochemical Studies

Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions to build complex molecules that would be difficult to create by purely chemical means. This approach is particularly powerful for carbohydrate synthesis due to the stereochemical complexity of these molecules.

Transketolase (TK) is a key enzyme used in the chemoenzymatic synthesis of various ketoses, including heptuloses. nih.govacs.org This enzyme catalyzes the reversible transfer of a two-carbon dihydroxyethyl group from a ketose donor (e.g., hydroxypyruvate) to an aldose acceptor. researchgate.netnih.gov The stereochemistry of the resulting ketose is precisely controlled by the enzyme. By selecting the appropriate aldose acceptor, a variety of heptulose stereoisomers can be generated. To synthesize an L-galacto-heptulose analogue, an appropriately configured five-carbon L-aldose would be used as the starting acceptor. researchgate.net

More complex one-pot, multi-enzyme systems have also been developed. For instance, a cascade reaction using a dihydroxyacetone kinase (DHAK) and a D-fructose-1,6-bisphosphate aldolase (B8822740) (FruA) has been employed to synthesize This compound-1-phosphate . csic.es In this system, L-sorbose and formaldehyde (B43269) are first converted by transketolase to generate dihydroxyacetone (DHA), which is then phosphorylated by DHAK to form the aldolase nucleophile, DHAP. This is followed by an aldolase-catalyzed reaction to yield the final phosphorylated heptulose product in a highly efficient, one-pot process. csic.es Such chemoenzymatic routes are invaluable for producing rare sugars and their phosphorylated derivatives for mechanistic studies of carbohydrate-modifying enzymes.

Future Directions and Emerging Research Areas

Further Elucidation of Underexplored Biosynthetic Pathways and Regulatory Networks

The biosynthetic pathway for L-galacto-2-Heptulose remains largely uncharacterized. While the metabolism of common sugars like galactose is well-understood, involving established routes like the Leloir and tagatose pathways, the synthesis of a 7-carbon sugar with an L-galacto configuration is likely to involve novel enzymatic steps. nih.govdrugbank.com Research into the biosynthesis of other heptoses, such as ADP-L-glycero-β-D-manno-heptose in bacteria, has revealed pathways that differ significantly from classical sugar-nucleotide formation, suggesting that unique mechanisms may be at play for this compound as well. nih.gov

Future investigations should focus on identifying the precursor molecules and the specific enzymes—such as transketolases, aldolases, isomerases, and epimerases—that catalyze its formation. A critical area of inquiry will be the regulatory networks that govern its synthesis. In well-studied systems like the galactose (GAL) regulon in yeast, intricate networks of feedback loops and transcriptional control precisely manage metabolic flow. nih.govresearchgate.net It is crucial to determine whether the production of this compound is similarly regulated, perhaps in response to specific environmental cues or metabolic states. Uncovering these pathways and control mechanisms is fundamental to understanding its physiological role and for developing engineered bioproduction systems.

Table 1: Comparison of Known Galactose Metabolic Pathways and Hypothesized this compound Biosynthesis

| Feature | Known Galactose Pathways (e.g., Leloir) | Potential this compound Pathway |

|---|---|---|

| Starting Precursor | D-galactose | Likely a hexose (B10828440) phosphate (B84403) (e.g., Galactose-6-P) or pentose (B10789219) phosphate |

| Key Enzymes | Galactokinase, GALT, UDP-galactose-4-epimerase | Transketolase, Aldolase (B8822740), Isomerase, Phosphatase |

| Pathway Outcome | Conversion to Glucose-1-phosphate for glycolysis | Synthesis of a 7-carbon keto-sugar |

| Regulation | Well-defined (e.g., GAL regulon in yeast) | Unknown, potentially linked to precursor availability or cellular stress |

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A significant barrier to studying rare sugars like this compound is the difficulty in detecting and quantifying them within complex biological matrices. Comprehensive metabolomic profiling, which allows for the simultaneous measurement of hundreds of small molecules, is a powerful tool for this purpose. nih.govnih.gov Techniques such as Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) and Hydrophilic Interaction Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HILIC-QTOF MS) have proven effective in separating and identifying various classes of compounds, including carbohydrates and sugar phosphates, in cell extracts. nih.gov

The future in this area lies in developing and refining analytical methods specifically optimized for heptuloses. This includes creating specific protocols for sample preparation, derivatization, and chromatographic separation to resolve this compound from other isomeric sugars. Establishing a "toxicity index" or metabolic signature based on changes in the metabolome could help uncover its biological effects. nih.gov Such advanced techniques will be indispensable for identifying this compound in natural sources, tracking its flux through metabolic pathways, and understanding its impact on the broader metabolome. mdpi.com

Application of Systems Biology Approaches to Map Complex Metabolic Interactions Involving this compound

Once sufficient data on the biosynthesis and metabolic effects of this compound become available, systems biology will offer a powerful framework for understanding its role within the cellular context. Systems biology integrates experimental data with mathematical modeling to elucidate the behavior of complex biological systems. nih.gov For instance, detailed models of the galactose utilization network in Saccharomyces cerevisiae have revealed systemic properties like ultrasensitivity and noise attenuation that arise from molecular interactions. nih.gov

Applying a similar approach to this compound could help map its metabolic interactome. This would involve creating models that connect its biosynthetic pathway with central carbon metabolism, such as the pentose phosphate pathway, which is known to involve a related heptulose (sedoheptulose-7-phosphate). nagase.com These models could predict how perturbations in this compound levels might affect other cellular processes and help identify key points of metabolic control. Such an approach would move beyond the study of a single molecule to a holistic understanding of its function in the intricate web of cellular metabolism.

Sustainable Bioproduction Strategies for this compound and Related Rare Heptuloses

The scarcity of this compound in nature necessitates the development of efficient and sustainable production methods. nih.gov Biotechnological approaches, including microbial fermentation and enzymatic synthesis, offer promising alternatives to complex chemical synthesis. nih.govresearchgate.net Research has already demonstrated the successful production of other rare sugars through metabolic engineering. For example, the production of D-Sedoheptulose was dramatically increased in Streptomyces through targeted genetic modifications. nagase.com Similarly, L-gluco-heptulose has been synthesized from L-arabinose using a transketolase enzyme, highlighting the potential of biocatalysis. researchgate.net

Future strategies for this compound bioproduction could involve:

Metabolic Engineering: Introducing and optimizing a biosynthetic pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae. This would involve identifying the requisite genes, assembling them into a functional pathway, and fine-tuning their expression to maximize product yield.

Enzymatic Cascades: Designing multi-enzyme systems for the in vitro conversion of inexpensive, readily available substrates into this compound. This approach offers high specificity and avoids the complexities of cellular metabolism.

These sustainable methods are crucial for producing sufficient quantities of this compound for research and potential commercial applications. researchgate.net

Table 2: Potential Bioproduction Strategies for this compound

| Strategy | Description | Potential Host/System | Advantages | Challenges |

|---|---|---|---|---|

| Metabolic Engineering | Engineering a microorganism to produce the target molecule from a simple carbon source. | E. coli, S. cerevisiae, Streptomyces sp. | Scalable, uses inexpensive substrates, continuous production possible. | Pathway toxicity, metabolic burden on the host, complex optimization. |

| Enzymatic Biocatalysis | Using isolated enzymes (free or immobilized) to perform specific reaction steps in vitro. | Cell-free system | High specificity and yield, simpler purification, mild reaction conditions. | Enzyme stability and cost, cofactor regeneration may be required. |

Exploration of Novel Enzymatic Activities and Biosynthetic Pathways Associated with this compound

The presumed novelty of the this compound biosynthetic pathway implies the existence of undiscovered enzymes with unique activities. The search for these enzymes is a key frontier. Research into the metabolism of other sugars has frequently led to the discovery of novel enzymes. For example, recent studies on gut bacteria have identified new β-galactosidases that specifically target unique galactooligosaccharides, revealing previously unknown metabolic capabilities. azolifesciences.comsciencedaily.com

Future research should employ genome mining and functional screening to identify genes and proteins responsible for this compound synthesis. This could involve searching for enzymes homologous to known sugar-modifying enzymes but with different substrate specificities. Characterizing these novel enzymes will not only illuminate the biosynthesis of this compound but could also provide new biocatalysts for the synthesis of other rare sugars and valuable biochemicals. The discovery of these unique enzymes is a critical step toward fully understanding and harnessing the biochemistry of this rare heptulose.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying L-galacto-2-Heptulose in biological matrices?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity for detecting keto sugars. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are alternatives for structural confirmation. For example, in urinary metabolomics, orthogonal partial least squares-discriminant analysis (OPLS-DA) and receiver operating characteristic (ROC) curves were employed to validate its differential concentrations in breast cancer patients . Key parameters include limit of detection (LOD), linearity, and recovery rates during sample preparation (e.g., deproteinization and derivatization).

Q. How is this compound synthesized for experimental use?

- Methodology : Chemical synthesis typically involves aldol condensation or enzymatic catalysis using specific isomerases. Structural verification requires characterization via NMR (e.g., H and C spectra) and high-resolution mass spectrometry (HRMS). The IUPAC name, (3S,4R,5R,6S)-1,3,4,5,6,7-hexahydroxyheptan-2-one, indicates stereochemical precision in synthesis, necessitating chiral column chromatography for purification .

Advanced Research Questions

Q. What role does this compound play in metabolic pathways, and how can its interactions be experimentally mapped?

- Methodology : Isotopic labeling (e.g., C tracing) combined with flux analysis can track its incorporation into central carbon metabolism. In vitro assays using purified enzymes (e.g., ketose-aldose isomerases) and knockout cell models help identify substrate specificity. Studies suggest its potential as a biomarker for cereal consumption, implying involvement in gut microbiota-mediated metabolism .

Q. How do contradictory findings about this compound concentrations in disease states arise, and how can they be resolved?

- Methodology : Discrepancies may stem from variability in sample collection (e.g., urine vs. plasma), storage conditions, or analytical techniques. A meta-analysis framework, as outlined in systematic review guidelines, should standardize inclusion criteria and statistical harmonization (e.g., random-effects models) . For instance, lower urinary levels in breast cancer patients vs. absence in other pathologies require cross-validation using multi-cohort studies.

Q. What experimental strategies address the challenges of isolating this compound from complex biological mixtures?

- Methodology : Solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) columns improves selectivity. Advanced techniques like two-dimensional liquid chromatography (2D-LC) or ion mobility spectrometry (IMS) reduce matrix interference. Validation against certified reference materials (CRMs) ensures accuracy, as detailed in chemical reporting guidelines .

Methodological Considerations Table

Notes for Reproducibility